Compound Description: This compound serves as a starting material in a study focusing on non-classical transformations of benzendiazonium hydrogen sulfates []. It leads to the formation of various spiro[isoindoline-pyrazol] derivatives and isochromeno[4,3-c]pyrazol-5(1H)-one, a potential benzodiazepine receptor ligand, through a series of reactions.
Compound Description: This compound is a final product in a series of reactions aimed at synthesizing and biologically evaluating ethoxyphthalimide derivatives of pyrazolylthiazoloisoxazoles and pyrazolylthiadiazoles []. It exhibits antimicrobial activity.
Compound Description: This compound is one of the products obtained from a multi-step reaction starting with N-(3-substituted-1H-pyrazol-5-yl)-hydrazinecarbothioamides and dimethyl acetylenedicarboxylate []. The reaction involves nucleophilic attacks and condensations to yield a series of pyrazolylthiazole and pyrazolyl-1,2,4-trizepine derivatives.
Compound Description: This compound, identified as Compound 2 in the study [], is a metabolite of 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide (Compound 1). It exhibits activity in behavioral animal tests but also demonstrates toxicity [].
Compound Description: This compound, denoted as Compound 28 in the paper [], is a lead compound within a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols synthesized and evaluated for their potential antipsychotic activity []. It exhibits antipsychotic-like effects in mice without binding to D2 dopamine receptors, which distinguishes it from typical antipsychotic agents [].
Compound Description: This compound, designated as Compound 65 in the study [], arises from an unexpected ring-closure reaction during the attempted synthesis of a 2-fluorophenyl analog of (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone [].
Compound Description: This compound, referred to as FP-1 in the study [], serves as the focal point in investigating the structural features responsible for inducing mammary gland neoplasia in male rats [, ]. It was initially developed as a potential antipsychotic agent.
N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-2-([3-(2-methyl-1-piperidinyl)-propyl]amino)-acetamide(Z)-2-butenedioate diethyl glycine analog (FP-2)
Compound Description: This compound, denoted as FP-2 in the research [], is a structural analog of FP-1, designed to investigate the structure-activity relationship for the induction of mammary gland neoplasia in male rats [].
Compound Description: This compound, designated as PD 71627 [], is a potential neuroleptic drug and a potent mutagen. It is structurally related to N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-2-([3-(2-methyl-1-piperidinyl)-propyl]amino)-acetamide(Z)-2-butenedioate (FP-1) but lacks the extended side chain.
Compound Description: This compound, identified as PD 108298 in a study exploring the mutagenic potential of aminopyrazoles [], belongs to a group of aminopyrazole derivatives proposed as neuroleptic drugs. It is structurally related to 5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (PD 71627) but has an extended side chain containing a piperidinyl group.
Compound Description: This compound, designated as PD 109394 [], is an aminopyrazole derivative investigated for its mutagenic activity. It is similar in structure to N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-2- ([3-(2-methyl-1- piperidinyl)-propyl]amino) acetamide-(Z)-2-butanedioate (1:2) (PD 108298) but features a diethylaminoacetamide side chain instead of the piperidinylpropyl group.
Compound Description: This compound, referred to as A-748835 in the study [], is a novel non-imidazole histamine H3 receptor antagonist. It demonstrates high selectivity and potency for both human and rat H3 receptors, making it a potential therapeutic agent [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.